molecular formula C9H9NO2 B1650777 3,5-Diacetylpyridine CAS No. 1199-61-7

3,5-Diacetylpyridine

Cat. No.: B1650777
CAS No.: 1199-61-7
M. Wt: 163.17 g/mol
InChI Key: RLWNMLQDGSJZEL-UHFFFAOYSA-N
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Description

3,5-Diacetylpyridine is an organic compound with the molecular formula C₉H₉NO₂. It is a derivative of pyridine, characterized by the presence of two acetyl groups at the 3 and 5 positions of the pyridine ring. This compound is a white solid that is soluble in organic solvents and is used as a precursor in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diacetylpyridine can be synthesized through the oxidation of 3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. Another method involves the aldol-crotonic condensation reactions of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diacetylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-diacetylpyridine and its derivatives often involves interactions with biological targets such as enzymes and receptors. The acetyl groups can participate in hydrogen bonding and other interactions that modulate the activity of these targets. For example, some derivatives act as inhibitors of specific enzymes, thereby exerting their biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct chemical reactivity and biological activity compared to its isomers and other derivatives. The presence of acetyl groups at the 3 and 5 positions provides unique opportunities for chemical modifications and the synthesis of diverse compounds .

Properties

IUPAC Name

1-(5-acetylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6(11)8-3-9(7(2)12)5-10-4-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWNMLQDGSJZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152617
Record name Ethanone, 1,1'-(3,5-pyridinediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-61-7
Record name 3,5-Diacetylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1,1'-(3,5-pyridinediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC72373
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1,1'-(3,5-pyridinediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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